4-(Chloromethyl)benzo[b]thiophene
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Overview
Description
4-(Chloromethyl)benzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a chloromethyl group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[b]thiophene typically involves the chloromethylation of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dechlorinated benzo[b]thiophene derivatives.
Scientific Research Applications
4-(Chloromethyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[b]thiophene varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloromethyl group can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can bind to biomolecules.
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylbenzo[b]thiophene: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)benzo[b]thiophene: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl derivative.
Uniqueness: 4-(Chloromethyl)benzo[b]thiophene is unique due to the presence of the chloromethyl group, which provides a versatile handle for further functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(chloromethyl)-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXADDXUFFUHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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